Biphenyl-4-carboxylic acid butylamide
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Overview
Description
Biphenyl-4-carboxylic acid butylamide is an organic compound with the molecular formula C17H19NO It is a derivative of biphenyl, where a carboxylic acid group is attached to one of the benzene rings, and this carboxylic acid group is further modified to form a butylamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-4-carboxylic acid butylamide typically involves the following steps:
Formation of Biphenyl-4-carboxylic Acid: This can be achieved through the oxidation of biphenyl using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Conversion to Butylamide: The carboxylic acid group of biphenyl-4-carboxylic acid is then converted to its corresponding butylamide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using the above-mentioned reactions, optimized for yield and purity. This might include continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-carboxylic acid butylamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic rings would yield nitro derivatives, while reduction of the amide group could produce amines.
Scientific Research Applications
Biphenyl-4-carboxylic acid butylamide has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and interactions, especially those involving amide-containing molecules.
Mechanism of Action
The mechanism by which biphenyl-4-carboxylic acid butylamide exerts its effects involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-carboxylic acid: The parent compound, which lacks the butylamide group.
Biphenyl-4-carboxylic acid hydrazide: A derivative where the carboxylic acid is converted to a hydrazide.
4’-Fluoro-1,1’-biphenyl-4-carboxylic acid: A fluorinated derivative of biphenyl-4-carboxylic acid.
Uniqueness
Biphenyl-4-carboxylic acid butylamide is unique due to the presence of the butylamide group, which can impart different chemical and biological properties compared to its parent compound and other derivatives. This modification can affect its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H19NO |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-butyl-4-phenylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-2-3-13-18-17(19)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12H,2-3,13H2,1H3,(H,18,19) |
InChI Key |
WGSJUYGDRVTDJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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